molecular formula C37H66O8 B1229987 Mucocin CAS No. 170591-47-6

Mucocin

Cat. No. B1229987
CAS RN: 170591-47-6
M. Wt: 638.9 g/mol
InChI Key: PIKSSLVYUFERQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mucocin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Mucocin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mucocin has been primarily detected in urine. Within the cell, mucocin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, mucocin can be found in alcoholic beverages and fruits. This makes mucocin a potential biomarker for the consumption of these food products.

Scientific Research Applications

Mucins in Cancer Research

Mucins, including Mucocin, play a significant role in cancer research. They are large extracellular proteins heavily glycosylated with complex oligosaccharides. These proteins establish a molecular barrier at the epithelial surface and are involved in signal transduction. Alterations in mucin expression or glycosylation accompany the development of cancer, influencing cellular growth, differentiation, transformation, adhesion, invasion, and immune surveillance. Mucins like Mucocin are utilized as diagnostic markers in cancer and are under investigation as therapeutic targets (Hollingsworth & Swanson, 2004).

Synthesis of Mucocin in Anticancer Research

The total synthesis of mucocin has been a subject of research due to its potential as an anticancer agent. For instance, a study detailed the synthesis of mucocin through a palladium-catalyzed cross-coupling reaction, demonstrating its application in anticancer drug development (Takahashi & Nakata, 1999). Another study achieved the synthesis of mucocin in 20 steps from cyclododecatriene, confirming the proposed structure of this unique Annonaceous acetogenin (Neogi et al., 1998).

Mucins as Multifunctional Building Blocks in Biomaterials

Research on mucins like Mucocin extends to the development of biomaterials. Mucins are considered for their barrier properties, hydration, lubrication, unique chemical diversity, and bioactivities. They have been explored for applications like antifouling coatings, selective filters, artificial tears, cosmetics, drug delivery materials, and natural detergents (Petrou & Crouzier, 2018).

Mucins in Cellular and Oncogenic Research

Mucins, including Mucocin, are involved in all stages of oncogenesis, from malignant cell transformation to tumor dissemination. MUC1, a mucin type, is vital in cell signaling and oncogenesis, with over 200 papers published in 2016 focusing on MUC1-related anticancer diagnostics and therapeutics (Syrkina, Vassetzky & Rubtsov, 2019).

properties

CAS RN

170591-47-6

Product Name

Mucocin

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

4-[9-[5-[4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-34-33(41)22-24-36(45-34)32(40)21-20-31(39)35-23-19-30(44-35)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3

InChI Key

PIKSSLVYUFERQJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1C(CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCC1C(CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

melting_point

57-58°C

physical_description

Solid

synonyms

mucocin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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